molecular formula C9H5BrFNS B1454885 4-Bromo-2-(4-fluorophenyl)thiazole CAS No. 1142196-38-0

4-Bromo-2-(4-fluorophenyl)thiazole

Cat. No.: B1454885
CAS No.: 1142196-38-0
M. Wt: 258.11 g/mol
InChI Key: QYQFXTPEZJYBSM-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-fluorophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 4-position and a fluorophenyl group at the 2-position. Thiazoles are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 4-Bromo-2-(4-fluorophenyl)thiazole may also interact with various biological targets.

Mode of Action

It’s known that thiazole derivatives can exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the biological functions of the targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways and have downstream effects on various biological processes.

Result of Action

Some thiazole derivatives have shown promising antimicrobial and antiproliferative activities , suggesting that this compound might have similar effects.

Action Environment

The synthesis of this compound involves conditions such as inert atmosphere and specific temperature , which might suggest that certain environmental conditions could potentially affect its action and stability.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-(4-fluorophenyl)thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . The interaction between this compound and these enzymes can lead to the modulation of biochemical pathways, ultimately affecting cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that thiazole derivatives can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins . Additionally, this compound may affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, thereby inhibiting their activity. For instance, it may inhibit the activity of tyrosine kinases by binding to their ATP-binding sites . This inhibition can lead to the downregulation of downstream signaling pathways, ultimately affecting cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular functions, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biological activity without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, cytochrome P450 enzymes may be involved in the oxidation of this compound, leading to the formation of metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. This compound may interact with specific transporters that facilitate its uptake into cells . Once inside the cells, it can be distributed to various cellular compartments, where it exerts its biological effects. The localization and accumulation of this compound can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-fluorophenyl)thiazole typically involves the reaction of 4-fluoroaniline with bromine and sulfur-containing reagents under controlled conditions. One common method includes the cyclization of 4-fluoroaniline with carbon disulfide and bromine in the presence of a base, followed by oxidation to form the thiazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(4-fluorophenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological activities and properties .

Scientific Research Applications

4-Bromo-2-(4-fluorophenyl)thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(4-fluorophenyl)thiazole is unique due to the presence of both bromine and fluorine substituents, which can enhance its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-bromo-2-(4-fluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNS/c10-8-5-13-9(12-8)6-1-3-7(11)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQFXTPEZJYBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296264
Record name 4-Bromo-2-(4-fluorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142196-38-0
Record name 4-Bromo-2-(4-fluorophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142196-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(4-fluorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a modified procedure (Bach, T.; Heuser, S. Tetrahedron Lett. 2000, 41, 1707), a mixture of 2,4-dibromothiazole (486 mg, 2.0 mmol), 4-fluorophenyl boronic acid (266 mg, 1.9 mmol), and aqueous 2.0 M Na2CO3 solution (2.3 mL, 4.6 mmol) in DME (6.8 mL) was sparged with Ar for 3 min. Tetrakis(triphenylphosphine)palladium(0) (150 mg) was added and the reaction mixture was sparged with Ar for 1 min. The reaction was sealed and irradiated at 105° C. for 12 min in a microwave reactor. The reaction mixture was partitioned with EtOAc (50 mL) and saturated aqueous NaHCO3 solution (10 mL). The layers were separated and the organic layer was washed with saturated aqueous NaHCO3 solution (10 mL), brine (20 mL), dried (Na2SO4), and concentrated in vacuo. The crude material was purified by column chromatography over silica gel to provide 450 mg of 4-bromo-2-(4-fluorophenyl)thiazole which was directly used in the next step without further purification: LCMS (m/z): 259.9 (MH+), tR=1.08 min.
Quantity
486 mg
Type
reactant
Reaction Step One
Quantity
266 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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